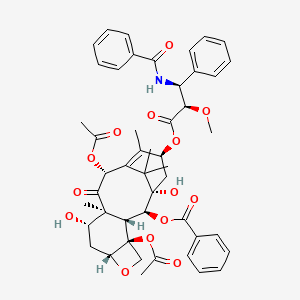

2'-O-Methyl Paclitaxel

説明

特性

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-methoxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H53NO14/c1-26-32(61-44(56)38(58-7)36(29-17-11-8-12-18-29)49-42(54)30-19-13-9-14-20-30)24-48(57)41(62-43(55)31-21-15-10-16-22-31)39-46(6,33(52)23-34-47(39,25-59-34)63-28(3)51)40(53)37(60-27(2)50)35(26)45(48,4)5/h8-22,32-34,36-39,41,52,57H,23-25H2,1-7H3,(H,49,54)/t32-,33-,34+,36-,37+,38+,39-,41-,46+,47-,48+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXXNFHTXDMZRLB-JBTWBBNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H53NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50733472 | |

| Record name | (5beta,7beta,10beta,13alpha)-4,10-Bis(acetyloxy)-13-{[(2R,3S)-3-benzamido-2-methoxy-3-phenylpropanoyl]oxy}-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

867.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

156413-67-1 | |

| Record name | Benzenepropanoic acid, β-(benzoylamino)-α-methoxy-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (αR,βS)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156413-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5beta,7beta,10beta,13alpha)-4,10-Bis(acetyloxy)-13-{[(2R,3S)-3-benzamido-2-methoxy-3-phenylpropanoyl]oxy}-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50733472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Microtubule Stabilization Effects of 2'-O-Methyl Paclitaxel

Foreword: The Critical Role of the 2'-Hydroxyl Group in Paclitaxel's Mechanism of Action

Paclitaxel, a cornerstone of modern chemotherapy, exerts its potent anti-cancer effects by binding to the β-tubulin subunit of microtubules, effectively suppressing their dynamic instability.[1] This stabilization of the microtubule polymer disrupts the normal formation of the mitotic spindle, leading to a prolonged arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[1] The intricate network of interactions between paclitaxel and the tubulin pocket is paramount to its therapeutic efficacy. Within this network, the hydroxyl group at the 2' position of the C-13 side chain plays a disproportionately critical role. Extensive structure-activity relationship (SAR) studies have unequivocally demonstrated that this 2'-OH group is an absolute requirement for potent biological activity.[2][3] Its modification, through acylation or replacement with other functional groups, results in a dramatic loss of tubulin-binding affinity and cytotoxic potency.[2] This guide will delve into the anticipated microtubule stabilization effects of a specific modification, 2'-O-methylation, grounding our analysis in the established principles of paclitaxel's interaction with its biological target.

The Chemical Logic: Understanding 2'-O-Methylation of Paclitaxel

The synthesis of paclitaxel and its derivatives is a complex undertaking that has been the subject of extensive research.[4][5] The 2'-hydroxyl group is a primary site for chemical modification due to its accessibility and importance for biological activity.[2] 2'-O-Methylation involves the substitution of the hydrogen atom of the 2'-hydroxyl group with a methyl group (-CH₃), converting the alcohol functionality into an ether.

This seemingly minor alteration has profound implications for the molecule's ability to interact with its binding site on β-tubulin. The 2'-OH group is a crucial hydrogen bond donor, forming a persistent hydrogen bond with the aspartate residue at position 26 (D26) of β-tubulin.[3] This interaction is considered the most significant stabilizing force contributed by the entire C-13 side chain.[2] The conversion of this hydroxyl group to a methyl ether eliminates its capacity to act as a hydrogen bond donor, thereby fundamentally weakening the paclitaxel-tubulin interaction.

The Mechanistic Consequences of 2'-O-Methylation on Microtubule Stabilization

Based on the foundational understanding of paclitaxel's SAR, the methylation of the 2'-hydroxyl group is predicted to significantly attenuate its microtubule-stabilizing effects.

Reduced Binding Affinity for β-Tubulin

The primary consequence of losing the 2'-OH to D26 hydrogen bond is a substantial decrease in binding affinity for β-tubulin. Studies on 2'-deoxy-paclitaxel, which lacks the 2'-OH group entirely, have shown a more than 100-fold reduction in affinity for stabilized microtubules compared to the parent paclitaxel.[2][3] This corresponds to a significant loss in binding free energy, underscoring the energetic importance of this single hydrogen bond.[2] It is therefore highly probable that 2'-O-Methyl Paclitaxel would exhibit a similarly dramatic reduction in binding affinity.

Diminished Promotion of Tubulin Polymerization

The ability of paclitaxel to induce the polymerization of tubulin into stable microtubules is directly correlated with its binding affinity. Consequently, the reduced affinity of 2'-O-Methyl Paclitaxel is expected to translate into a markedly lower efficacy in promoting tubulin assembly. This would be observable in in vitro tubulin polymerization assays as a higher critical concentration of tubulin required for polymerization and a slower rate of microtubule formation.

Attenuated Cytotoxicity

The cytotoxic effects of paclitaxel are a direct result of its ability to stabilize microtubules and induce mitotic arrest.[1] A significant reduction in microtubule stabilization would logically lead to a corresponding decrease in cytotoxicity. The trend in cytotoxicities of paclitaxel derivatives generally follows their tubulin-assembly efficacy.[3] Therefore, 2'-O-Methyl Paclitaxel is anticipated to be significantly less potent in killing cancer cells compared to paclitaxel.

Experimental Workflows for Assessing Microtubule Stabilization

To empirically validate the predicted effects of 2'-O-Methyl Paclitaxel, a series of well-established in vitro and cell-based assays are essential. The following protocols represent a self-validating system to comprehensively characterize the compound's activity.

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of a compound to promote the assembly of purified tubulin into microtubules. A fluorescence-based approach offers high sensitivity.

Principle: A fluorescent reporter dye is included in the reaction, which exhibits increased quantum yield upon incorporation into the hydrophobic environment of the microtubule polymer. The increase in fluorescence is directly proportional to the extent of tubulin polymerization.

Experimental Protocol:

-

Reagent Preparation:

-

Reconstitute lyophilized >99% pure tubulin protein on ice in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).

-

Prepare a 100 mM GTP stock solution.

-

Prepare test compounds (Paclitaxel as a positive control, 2'-O-Methyl Paclitaxel, and a vehicle control like DMSO) at 10x the final desired concentration.

-

-

Reaction Setup (in a 384-well plate):

-

To each well, add the appropriate volume of 10x test compound.

-

Prepare the tubulin reaction mixture on ice by adding GTP to the reconstituted tubulin solution to a final concentration of 1 mM, along with a fluorescent reporter like DAPI.

-

Initiate the reaction by adding the tubulin/GTP/reporter mixture to each well.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Measure the fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every minute for 60 minutes.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time. A successful polymerization reaction will show a sigmoidal curve with a lag phase, a polymerization phase, and a plateau phase.

-

Compare the polymerization rates and the maximum polymer mass achieved for 2'-O-Methyl Paclitaxel relative to Paclitaxel and the vehicle control.

-

Caption: Workflow for the in vitro tubulin polymerization assay.

Immunofluorescence Microscopy of Cellular Microtubules

This cell-based imaging technique allows for the direct visualization of the effects of a compound on the microtubule network within intact cells.

Principle: Cells are treated with the test compound, then fixed and permeabilized. The microtubule network is labeled with a primary antibody specific for α-tubulin, followed by a fluorescently tagged secondary antibody. The resulting microtubule structures are then visualized using fluorescence microscopy.

Experimental Protocol:

-

Cell Culture and Treatment:

-

Plate adherent cancer cells (e.g., HeLa or A549) on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of 2'-O-Methyl Paclitaxel, Paclitaxel (positive control), and a vehicle control for a defined period (e.g., 18-24 hours).

-

-

Fixation and Permeabilization:

-

Wash the cells with pre-warmed phosphate-buffered saline (PBS).

-

Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 20 minutes.

-

-

Immunostaining:

-

Wash three times with PBS.

-

Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 45 minutes.

-

Incubate with a primary antibody against α-tubulin (diluted in blocking buffer) for 2 hours at room temperature or overnight at 4°C.

-

Wash thoroughly four times with PBS.

-

Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse) for 1 hour at room temperature, protected from light.

-

-

Mounting and Imaging:

-

Wash thoroughly four times with PBS.

-

(Optional) Counterstain nuclei with DAPI.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Image the cells using a confocal or high-resolution fluorescence microscope.

-

-

Data Analysis:

-

Visually inspect the microtubule morphology. Untreated cells should show a fine, filamentous network. Paclitaxel-treated cells will exhibit dense microtubule bundles.

-

Quantify the degree of microtubule bundling and changes in network organization using image analysis software.

-

Cell Viability Assay

This assay measures the cytotoxic effect of the compound on a cell population.

Principle: A variety of methods can be used, such as the MTT or CellTiter-Glo assays. The CellTiter-Glo Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active cells. A decrease in ATP is proportional to the degree of cytotoxicity.

Experimental Protocol:

-

Cell Plating:

-

Seed cancer cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a serial dilution of 2'-O-Methyl Paclitaxel and Paclitaxel. Include wells with untreated cells (vehicle control) and no cells (background).

-

Incubate for a period that allows for cell cycle progression and apoptosis (e.g., 48-72 hours).

-

-

Assay Procedure (CellTiter-Glo):

-

Equilibrate the plate and the CellTiter-Glo reagent to room temperature.

-

Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence from all readings.

-

Normalize the data to the vehicle-treated control cells (representing 100% viability).

-

Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to calculate the IC₅₀ value (the concentration that inhibits 50% of cell viability).

-

Comparative Data Summary

| Feature | Paclitaxel | 2'-O-Methyl Paclitaxel (Predicted) | Rationale for Prediction |

| Binding to β-Tubulin | High Affinity | Significantly Lower Affinity | Loss of the critical hydrogen bond between the 2'-OH group and the D26 residue of β-tubulin.[2][3] |

| Tubulin Polymerization | Potent Promoter | Weak Promoter | Reduced binding affinity directly correlates with a decreased ability to stabilize the microtubule polymer.[2] |

| Microtubule Bundling | Induces Dense Bundles | Minimal to No Bundling | Insufficient microtubule stabilization to induce the characteristic bundling phenotype. |

| Cell Cycle Arrest | G2/M Arrest | Minimal G2/M Arrest | Ineffective microtubule stabilization fails to activate the spindle assembly checkpoint.[1] |

| Cytotoxicity (IC₅₀) | Potent (nM range) | Significantly Higher IC₅₀ | The attenuated effect on microtubules leads to a substantial loss of cytotoxic activity.[2] |

Downstream Signaling of Paclitaxel-Induced Mitotic Arrest

The stabilization of microtubules by paclitaxel triggers a cascade of signaling events, culminating in apoptosis. This pathway is initiated by the activation of the Spindle Assembly Checkpoint (SAC), which senses the lack of proper tension from kinetochores attached to the abnormally stable mitotic spindle.

Caption: Downstream signaling cascade following paclitaxel binding.

Activated SAC inhibits the Anaphase-Promoting Complex (APC/C), a crucial E3 ubiquitin ligase.[6] This inhibition prevents the degradation of securin and cyclin B1. The stabilization of securin keeps separase inactive, preventing the cleavage of cohesin and the separation of sister chromatids, thus enforcing the mitotic arrest.[6] Prolonged arrest in mitosis leads to the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2.[7][8] This, in turn, promotes mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of the caspase cascade (initiator caspase-9 and executioner caspase-3), ultimately leading to programmed cell death.[9]

Conclusion and Future Directions

The extensive body of research on paclitaxel's structure-activity relationships provides a robust framework for predicting the biological consequences of modifications at the 2'-position. The methylation of the 2'-hydroxyl group, by ablating a critical hydrogen bonding interaction with β-tubulin, is strongly predicted to render the molecule significantly less effective as a microtubule-stabilizing agent and, consequently, as a cytotoxic drug. While this modification is likely to be detrimental to its anti-cancer properties, the synthesis and empirical testing of 2'-O-Methyl Paclitaxel using the outlined protocols would serve as a valuable academic exercise to further confirm the indispensable role of the 2'-hydroxyl group. Future research in the field of taxane development continues to focus on analogues that can overcome resistance mechanisms or offer improved pharmacological properties, but these efforts are consistently guided by the foundational principle of preserving the key interactions, such as that of the 2'-OH, which define paclitaxel's potent mechanism of action.

References

- National Center for Biotechnology Information. 2'-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states.

-

Snyder, J. P., et al. (2013). Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2'-OH Group. Biochemistry, 52(15), 2586-2589. [Link]

- Zhang, L., et al. (2024). Multi-Dimensional Analysis of Key Points in the Biological Activity, Chemical Synthesis and Biotransformation of Urolithin A. Molecules, 29(11), 2568.

- Wang, Y., et al. (2021). Evaluation of the Biological Activity of Folic Acid-Modified Paclitaxel-Loaded Gold Nanoparticles. International Journal of Nanomedicine, 16, 7135-7147.

- ResearchGate. (n.d.). Induction of Mitotic Arrest by Paclitaxel through Anaphase-Promoting Complex Inhibition.

- ResearchGate. (n.d.). Paclitaxel induces mitotic cell death in a concentration-dependent manner.

-

Gnanaraj, C., et al. (2023). Paclitaxel. In StatPearls. StatPearls Publishing. [Link]

- Häfner, S. J., et al. (2022).

- Kingston, D. G. I. (2009). The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds.

- Snyder, J. P., et al. (2013). Dissecting paclitaxel-microtubule association: quantitative assessment of the 2'-OH group. Biochemistry, 52(15), 2586-2589.

- Baran, P. S., et al. (2020). Two-Phase Synthesis of Taxol®. Journal of the American Chemical Society, 142(23), 10526-10531.

- van der Zee, A. G., et al. (2000). Variation in the kinetics of caspase-3 activation, Bcl-2 phosphorylation and apoptotic morphology in unselected human ovarian cancer cell lines as a response to docetaxel. British Journal of Cancer, 82(11), 1836-1844.

- Scatena, C. D., et al. (1998). Mitotic phosphorylation of Bcl-2 during normal cell cycle progression and Taxol-induced growth arrest. The Journal of Biological Chemistry, 273(46), 30777-30783.

- Uchida, K., et al. (2018). Paclitaxel-induced aberrant mitosis and mitotic slippage efficiently lead to proliferative death irrespective of canonical apoptosis and p53. Oncotarget, 9(4), 4945-4960.

- Baran, P. S., et al. (2020). Two-Phase Total Synthesis of Taxanes: Tactics and Strategies. The Journal of Organic Chemistry, 85(15), 10293-10313.

- ResearchGate. (n.d.). Structure-activity relationships of taxol.

- Amos, L. A., & Löwe, J. (1999). How Taxol stabilises microtubule structure. Chemistry & Biology, 6(3), R65-R69.

- ResearchGate. (n.d.). Two-Phase Synthesis of Taxol®.

- Chordia, M. D., et al. (1997). Synthesis and biological activity of A-nor-paclitaxel analogues. Bioorganic & Medicinal Chemistry, 5(5), 941-947.

- González-Paz, L., et al. (2022). A Compressive Review about Taxol®: History and Future Challenges. Molecules, 27(21), 7220.

- Delbridge, A. R. D., & Strasser, A. (2015). The BCL-2 protein family, BH3-mimetics and cancer therapy.

- Bouchet, B. P., et al. (2016). Quantitative analysis of the effect of microtubule-targeting drugs on the microtubule cytoskeleton of breast cancer cells with different invasive properties. Comptes Rendus Biologies, 339(7-8), 283-292.

- Haldar, S., et al. (1996). Taxol induces bcl-2 phosphorylation and death of prostate cancer cells. Cancer Research, 56(6), 1253-1255.

- Li, J., et al. (2015). Biological evaluation of redox-sensitive micelles based on hyaluronic acid-deoxycholic acid conjugates for tumor-specific delivery of paclitaxel. International Journal of Pharmaceutics, 495(1), 114-126.

- YouTube. (2021, March 17).

- Slideshare. (n.d.).

- Wang, Y., et al. (2018). Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells. Oncology Letters, 16(5), 6049-6056.

- Bentham Science. (n.d.). Recent Progress in Structure Activity Relationship and Mechanistic Studies of Taxol Analogues. Bentham Science.

- Uchida, K., et al. (2018). Paclitaxel-induced aberrant mitosis and mitotic slippage efficiently lead to proliferative death irrespective of canonical apoptosis and p53. Oncotarget, 9(4), 4945-4960.

Sources

- 1. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dissecting paclitaxel-microtubule association: quantitative assessment of the 2'-OH group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Two-Phase Synthesis of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Mitotic phosphorylation of Bcl-2 during normal cell cycle progression and Taxol-induced growth arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Taxol induces bcl-2 phosphorylation and death of prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the In Vitro Cytotoxicity of 2'-O-Methyl Paclitaxel

This guide provides a comprehensive technical overview of the in vitro cytotoxic properties of 2'-O-Methyl Paclitaxel, a significant derivative of the widely used anticancer agent, Paclitaxel. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic underpinnings of its action, comparative analyses with its parent compound, and detailed protocols for its cytotoxic evaluation.

Introduction: The Rationale for 2'-O-Methyl Paclitaxel

Paclitaxel, a member of the taxane family of chemotherapeutic agents, is a cornerstone in the treatment of various solid tumors, including ovarian, breast, and lung cancers.[1][2] Its primary mechanism of action involves the stabilization of microtubules, which are essential components of the cellular cytoskeleton.[3][4] By binding to the β-tubulin subunit of microtubules, Paclitaxel disrupts their dynamic instability, which is crucial for mitotic spindle formation and chromosome segregation during cell division.[3][5] This interference with microtubule dynamics leads to a prolonged arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[6][7][8]

The hydroxyl group at the 2' position of the Paclitaxel molecule is crucial for its binding to microtubules.[9] Chemical modification at this position, such as methylation to form 2'-O-Methyl Paclitaxel, is a strategic approach to potentially enhance the pharmacological properties of the parent drug. Such modifications can influence factors like metabolic stability, aqueous solubility, and interaction with drug efflux pumps, which are often implicated in multidrug resistance. This guide focuses on elucidating the in vitro cytotoxic profile of 2'-O-Methyl Paclitaxel to understand its potential as a next-generation taxane.

Core Mechanism of Action: A Comparative Perspective

Both Paclitaxel and its 2'-O-Methyl derivative share the fundamental mechanism of disrupting microtubule function.[3][4] This leads to a cascade of cellular events culminating in apoptosis.

Key Mechanistic Steps:

-

Microtubule Stabilization: The primary event is the binding to and stabilization of the microtubule polymer.[10] This prevents the natural process of depolymerization required for the dynamic reorganization of the cytoskeleton during mitosis.[11]

-

Mitotic Arrest: The stabilized, non-functional microtubules lead to the formation of an abnormal mitotic spindle, activating the spindle assembly checkpoint.[7] This results in a sustained arrest of the cell cycle at the G2/M phase.[6][12]

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This involves the activation of a cascade of intracellular proteases known as caspases, particularly the executioner caspases-3 and -7.[2] Paclitaxel has also been shown to induce apoptosis by phosphorylating and inactivating the anti-apoptotic protein Bcl-2.[13][14]

The methylation at the 2' position in 2'-O-Methyl Paclitaxel may modulate the binding affinity to β-tubulin and subsequent downstream signaling, potentially altering the cytotoxic potency and efficacy compared to Paclitaxel.

Experimental Evaluation of In Vitro Cytotoxicity

A thorough in vitro assessment is critical to characterize the cytotoxic profile of 2'-O-Methyl Paclitaxel. This involves a panel of assays to measure cell viability, proliferation, and the induction of apoptosis across various cancer cell lines.

Recommended Cell Lines

A diverse panel of human cancer cell lines is recommended to assess the breadth of cytotoxic activity. Commonly used and well-characterized cell lines for Paclitaxel studies include:

-

A549 (Non-small cell lung carcinoma): Known for its use in lung cancer research.[15][16]

-

MCF-7 (Breast adenocarcinoma): A widely used model for breast cancer studies.[15][16]

-

HeLa (Cervical adenocarcinoma): A robust and extensively studied human cell line.[16][17]

-

SKOV-3 (Ovarian adenocarcinoma): Relevant for studying ovarian cancer, a primary indication for Paclitaxel.[18][19]

Methodologies for Cytotoxicity Assessment

1. Cell Viability and Proliferation Assays:

These assays provide a quantitative measure of the dose-dependent effect of the compound on cell survival and growth.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, which are then solubilized for spectrophotometric quantification.[20][21]

-

SRB (Sulforhodamine B) Assay: This is a colorimetric assay that measures cellular protein content as an estimation of cell number.[22][23] It is a reliable method for assessing cytotoxicity across different cancer cell lines.[24]

2. Apoptosis Assays:

These assays are crucial for confirming that the observed cytotoxicity is due to programmed cell death.

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a gold standard for detecting apoptosis.[25][26] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled to detect these early apoptotic cells.[27] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[25]

-

Caspase-3/7 Activity Assay: The activation of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis.[2][28] This can be measured using a substrate that releases a fluorescent or colorimetric signal upon cleavage by the active enzyme.[29][30]

Experimental Protocols

General Cell Culture and Drug Preparation

-

Cell Culture: Culture the selected cancer cell lines in their recommended complete medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, in a humidified incubator at 37°C with 5% CO2.[20]

-

Drug Stock Solution: Prepare a high-concentration stock solution of 2'-O-Methyl Paclitaxel and Paclitaxel (e.g., 1 mM) in a suitable solvent like DMSO.[20] Aliquot and store at -20°C.

-

Working Solutions: On the day of the experiment, prepare serial dilutions of the stock solutions in complete cell culture medium to achieve the desired final concentrations for treatment.[20]

MTT Assay Protocol

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Replace the medium with fresh medium containing various concentrations of 2'-O-Methyl Paclitaxel or Paclitaxel. Include a vehicle control (DMSO) and an untreated control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[31]

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solvent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.[20]

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

SRB Assay Protocol

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.[23]

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[22]

-

Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry.[23]

-

Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.

Annexin V/PI Staining Protocol

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the compounds for the chosen duration.

-

Cell Harvesting: Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

-

Staining: Add fluorochrome-conjugated Annexin V and PI to the cell suspension.[27]

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[27]

-

Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer. The cell population will be differentiated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Caspase-3/7 Activity Assay Protocol

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the compounds.

-

Cell Lysis: After treatment, lyse the cells according to the kit manufacturer's protocol to release the cellular contents, including caspases.[29]

-

Substrate Addition: Add the caspase-3/7 substrate to the cell lysates.[30]

-

Incubation: Incubate the plate at 37°C, protected from light, for the recommended time.[30]

-

Fluorescence/Absorbance Reading: Measure the fluorescence or absorbance using a microplate reader at the appropriate wavelength.

-

Data Analysis: Quantify the caspase-3/7 activity relative to the untreated control.

Data Presentation and Interpretation

Quantitative Data Summary

The cytotoxic effects of 2'-O-Methyl Paclitaxel and Paclitaxel should be summarized in a clear and comparative manner.

| Compound | Cell Line | IC50 (nM) after 48h (MTT Assay) | IC50 (nM) after 48h (SRB Assay) | % Apoptotic Cells (Annexin V) at IC50 |

| 2'-O-Methyl Paclitaxel | A549 | [Insert Data] | [Insert Data] | [Insert Data] |

| MCF-7 | [Insert Data] | [Insert Data] | [Insert Data] | |

| HeLa | [Insert Data] | [Insert Data] | [Insert Data] | |

| SKOV-3 | [Insert Data] | [Insert Data] | [Insert Data] | |

| Paclitaxel | A549 | [Insert Data] | [Insert Data] | [Insert Data] |

| MCF-7 | [Insert Data] | [Insert Data] | [Insert Data] | |

| HeLa | [Insert Data] | [Insert Data] | [Insert Data] | |

| SKOV-3 | [Insert Data] | [Insert Data] | [Insert Data] |

Note: The IC50 values for Paclitaxel typically fall within the nanomolar range.[32]

Visualizing Workflows and Pathways

Experimental Workflow Diagram

Caption: General workflow for assessing the in vitro cytotoxicity of 2'-O-Methyl Paclitaxel.

Signaling Pathway of Paclitaxel-Induced Apoptosis

Sources

- 1. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. droracle.ai [droracle.ai]

- 4. mdpi.com [mdpi.com]

- 5. pnas.org [pnas.org]

- 6. Paclitaxel-induced cell death: where the cell cycle and apoptosis come together - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. molbiolcell.org [molbiolcell.org]

- 8. 2-Methoxyestradiol and paclitaxel have similar effects on the cell cycle and induction of apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group - PMC [pmc.ncbi.nlm.nih.gov]

- 10. molbiolcell.org [molbiolcell.org]

- 11. Reorganization of paclitaxel-stabilized microtubule arrays at mitotic entry: roles of depolymerizing kinesins and severing proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cytotoxicity and cell-cycle effects of paclitaxel when used as a single agent and in combination with ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 15. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]

- 16. japsonline.com [japsonline.com]

- 17. Arsenic trioxide suppresses paclitaxel‐induced mitotic arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Increased paclitaxel cytotoxicity against cancer cell lines using a novel functionalized carbon nanotube - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Antiproliferative effects of paclitaxel (Taxol) on human renal clear cell carcinomas in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 23. creative-bioarray.com [creative-bioarray.com]

- 24. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 26. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]

- 27. kumc.edu [kumc.edu]

- 28. documents.thermofisher.com [documents.thermofisher.com]

- 29. mpbio.com [mpbio.com]

- 30. sigmaaldrich.com [sigmaaldrich.com]

- 31. mdpi.com [mdpi.com]

- 32. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2'-O-Methyl Paclitaxel as a Research Compound

Foreword: Navigating the Nuances of Paclitaxel Analogs

Paclitaxel, a cornerstone of modern chemotherapy, has spurred extensive research into the synthesis and evaluation of its derivatives to enhance efficacy, improve solubility, and overcome drug resistance. Among these, 2'-O-Methyl Paclitaxel emerges as a compound of significant interest for researchers exploring the intricate structure-activity relationships of the taxane family. This guide provides a comprehensive technical overview of 2'-O-Methyl Paclitaxel, offering insights into its synthesis, mechanism of action, and practical applications in a research setting. It is designed for drug development professionals, medicinal chemists, and cancer biologists seeking to leverage this unique analog in their scientific investigations.

Section 1: The Rationale Behind 2'-O-Methylation of Paclitaxel

The 2'-hydroxyl group of paclitaxel is a critical determinant of its biological activity. This functional group is intimately involved in the binding of paclitaxel to the β-tubulin subunit of microtubules, a key interaction for its microtubule-stabilizing effects.[1] Modification of this group, therefore, presents a strategic approach to modulate the compound's properties.

The methylation of the 2'-hydroxyl group to form 2'-O-Methyl Paclitaxel is hypothesized to influence several key parameters:

-

Binding Affinity: The introduction of a methyl group can alter the hydrogen bonding network and steric interactions within the paclitaxel binding pocket on β-tubulin, potentially leading to a modified binding affinity and microtubule stabilization profile.

-

Physicochemical Properties: The methylation is expected to increase the lipophilicity of the molecule, which can impact its solubility in various solvents and its ability to cross cellular membranes.

-

Metabolic Stability: The 2'-hydroxyl group can be a site for metabolic transformations. Methylation may block this site, potentially leading to altered pharmacokinetics and a different metabolic profile compared to the parent compound.

-

Drug Resistance: As paclitaxel is a known substrate for efflux pumps like P-glycoprotein (P-gp), understanding how 2'-O-methylation affects this interaction is crucial for its potential application in overcoming multidrug resistance.[2][3]

Section 2: Synthesis and Characterization of 2'-O-Methyl Paclitaxel

While a specific, detailed protocol for the synthesis of 2'-O-Methyl Paclitaxel is not widely published in readily available literature, its preparation can be approached through established methylation techniques for hydroxyl groups on complex natural products.

Proposed Synthetic Strategy

A plausible synthetic route involves the selective methylation of the 2'-hydroxyl group of paclitaxel. Given the presence of other hydroxyl groups on the paclitaxel molecule, a protection-deprotection strategy may be necessary to achieve regioselectivity. However, the 2'-hydroxyl group exhibits different reactivity compared to the other hydroxyls, which might allow for direct methylation under carefully controlled conditions.

A general approach could involve the following steps:

-

Protection of other reactive hydroxyl groups (if necessary): Utilizing protecting groups that are stable under methylation conditions and can be selectively removed later.

-

Methylation of the 2'-hydroxyl group: This can be achieved using a variety of methylating agents such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a suitable base (e.g., sodium hydride, silver oxide) in an aprotic solvent.[4]

-

Deprotection (if necessary): Removal of the protecting groups to yield 2'-O-Methyl Paclitaxel.

-

Purification: Purification of the final product using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Proposed synthetic workflow for 2'-O-Methyl Paclitaxel.

Physicochemical Properties

The introduction of a methyl group at the 2'-position is expected to alter the physicochemical properties of paclitaxel.

| Property | Paclitaxel | 2'-O-Methyl Paclitaxel (Predicted) | Rationale for Prediction |

| Molecular Formula | C₄₇H₅₁NO₁₄ | C₄₈H₅₃NO₁₄ | Addition of a CH₂ group |

| Molecular Weight | 853.9 g/mol | 867.9 g/mol [2] | Addition of 14.0 g/mol |

| Aqueous Solubility | Poor (<0.1 µg/mL)[5] | Expected to be lower than Paclitaxel | Increased lipophilicity due to the methyl group. |

| LogP | ~3.0 | Expected to be > 3.0 | The methyl group increases the octanol-water partition coefficient. |

| Stability | Sensitive to pH and temperature | Potentially more stable at the 2'-position | Methylation blocks a potential site of degradation. |

Note: The properties for 2'-O-Methyl Paclitaxel are predicted based on its chemical structure and may vary based on experimental determination.

Storage and Handling:

Based on the properties of paclitaxel, 2'-O-Methyl Paclitaxel should be stored as a solid at -20°C, protected from light and moisture. For experimental use, stock solutions should be prepared in a suitable organic solvent such as dimethyl sulfoxide (DMSO) and stored at -20°C or -80°C. Repeated freeze-thaw cycles should be avoided.

Structural Characterization

The successful synthesis of 2'-O-Methyl Paclitaxel must be confirmed through rigorous analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the presence of the methyl group at the 2'-position. The appearance of a new singlet in the ¹H NMR spectrum around 3-4 ppm and a corresponding signal in the ¹³C NMR spectrum are indicative of the O-methyl group. 2D NMR techniques like COSY, HSQC, and HMBC can be used to definitively assign the position of the methyl group.[6][7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial to confirm the molecular weight and elemental composition of the synthesized compound.[7] The observed mass should correspond to the calculated mass of 2'-O-Methyl Paclitaxel.

Section 3: In Vitro Experimental Workflows

A primary application of 2'-O-Methyl Paclitaxel in a research setting is to dissect the role of the 2'-hydroxyl group in the biological activity of paclitaxel. This involves a series of comparative in vitro assays.

Microtubule Polymerization Assay

This assay directly measures the effect of a compound on the assembly of tubulin into microtubules.

Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity (absorbance at 340 nm) of the solution over time.

Experimental Protocol:

-

Reagent Preparation:

-

Purified tubulin (e.g., from bovine brain).

-

GTP (Guanosine-5'-triphosphate) stock solution.

-

Polymerization buffer (e.g., PIPES buffer with MgCl₂ and EGTA).

-

Test compounds: Paclitaxel (positive control) and 2'-O-Methyl Paclitaxel, dissolved in DMSO. A vehicle control (DMSO) must be included.

-

-

Assay Procedure:

-

On ice, prepare reaction mixtures containing tubulin and GTP in polymerization buffer.

-

Add the test compounds (Paclitaxel, 2'-O-Methyl Paclitaxel, or DMSO) to the reaction mixtures.

-

Transfer the mixtures to a pre-warmed 96-well plate in a spectrophotometer capable of reading absorbance at 340 nm and maintaining a constant temperature of 37°C.

-

Immediately begin recording the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60 minutes).

-

-

Data Analysis:

-

Plot absorbance (A₃₄₀) versus time for each condition.

-

Compare the polymerization kinetics (lag phase, rate of polymerization, and plateau) between the control, Paclitaxel, and 2'-O-Methyl Paclitaxel. A significant difference in these parameters will indicate an altered effect on microtubule polymerization.

-

Workflow for the microtubule polymerization assay.

Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the cytotoxic potential of 2'-O-Methyl Paclitaxel compared to Paclitaxel.

Principle: Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measure the metabolic activity of cells, which is proportional to the number of viable cells. A decrease in metabolic activity in treated cells indicates cytotoxicity.

Experimental Protocol (MTT Assay):

-

Cell Culture:

-

Select appropriate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, OVCAR-3 for ovarian cancer).

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of Paclitaxel and 2'-O-Methyl Paclitaxel in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the compound concentration to generate dose-response curves.

-

Determine the IC₅₀ (half-maximal inhibitory concentration) value for both Paclitaxel and 2'-O-Methyl Paclitaxel.

-

Workflow for a cell viability (MTT) assay.

Section 4: Investigating the Role in Drug Resistance

A key research application of 2'-O-Methyl Paclitaxel is to investigate its interaction with efflux pumps like P-glycoprotein (P-gp), which are major contributors to multidrug resistance.

P-glycoprotein Substrate/Inhibitor Assay

This assay determines whether 2'-O-Methyl Paclitaxel is a substrate or an inhibitor of P-gp.

Principle: The activity of P-gp can be measured by monitoring the efflux of a known fluorescent P-gp substrate (e.g., Rhodamine 123) from cells that overexpress P-gp. If 2'-O-Methyl Paclitaxel is a substrate, it will compete with the fluorescent substrate for efflux. If it is an inhibitor, it will block the efflux of the fluorescent substrate, leading to its intracellular accumulation.

Experimental Protocol:

-

Cell Lines:

-

Use a pair of cell lines: a parental cell line with low P-gp expression (e.g., MCF-7) and a P-gp overexpressing, multidrug-resistant variant (e.g., MCF-7/ADR).

-

-

Assay Procedure:

-

Incubate the cells with the fluorescent P-gp substrate (e.g., Rhodamine 123) in the presence or absence of a known P-gp inhibitor (e.g., Verapamil, positive control), Paclitaxel, or 2'-O-Methyl Paclitaxel at various concentrations.

-

After an incubation period, wash the cells to remove the extracellular fluorescent substrate.

-

Measure the intracellular fluorescence using a flow cytometer or a fluorescence microplate reader.

-

-

Data Analysis:

-

Compare the intracellular fluorescence levels in the presence of the test compounds to the controls.

-

An increase in intracellular fluorescence in the P-gp overexpressing cells indicates that the compound is either a competitive substrate or an inhibitor of P-gp.

-

Section 5: In Vivo Studies

Should in vitro studies demonstrate interesting properties for 2'-O-Methyl Paclitaxel, in vivo experiments in animal models would be the next logical step.

Xenograft Tumor Models

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The efficacy of a test compound is then evaluated by its ability to inhibit tumor growth.

Experimental Protocol:

-

Animal Model:

-

Use immunocompromised mice (e.g., nude or SCID mice).

-

Subcutaneously inject a suspension of a human cancer cell line to establish tumors.

-

-

Treatment:

-

Once tumors reach a palpable size, randomize the mice into treatment groups: vehicle control, Paclitaxel, and 2'-O-Methyl Paclitaxel.

-

Administer the compounds via an appropriate route (e.g., intraperitoneal or intravenous injection) according to a predetermined dosing schedule.

-

-

Efficacy Assessment:

-

Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each treatment group.

-

Compare the tumor growth inhibition between the different treatment groups.

-

Section 6: Concluding Remarks and Future Directions

2'-O-Methyl Paclitaxel represents a valuable tool for researchers aiming to understand the intricate details of paclitaxel's mechanism of action and to explore strategies for overcoming drug resistance. The methylation of the critical 2'-hydroxyl group provides a unique modification to probe the paclitaxel-tubulin interaction and to potentially alter the compound's susceptibility to efflux by P-glycoprotein.

The experimental workflows outlined in this guide provide a solid foundation for the characterization of 2'-O-Methyl Paclitaxel. Future research should focus on obtaining a detailed understanding of its pharmacokinetic and pharmacodynamic properties in vivo, as well as exploring its efficacy in a broader range of cancer models, including those with acquired paclitaxel resistance. The insights gained from such studies will undoubtedly contribute to the rational design of the next generation of taxane-based anticancer agents.

References

- Al-Sammarraie, N., Al-Jumaili, A., & Al-Khafaji, K. (2021). Synthesis of 2'-paclitaxel methyl 2-glucopyranosyl succinate for specific targeted delivery to cancer cells.

- Chen, Z., et al. (2013). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. ASSAY and Drug Development Technologies, 11(5), 297-307.

- European Journal of Cancer. (1995). Cytotoxicity of paclitaxel and docetaxel in human neuroblastoma cell lines. European Journal of Cancer, 31(4), 494-499.

- Foss, C. D., et al. (2013). Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2'-OH Group. Biochemistry, 52(13), 2265-2274.

- Giddabasappa, A., et al. (2004). Enhancement of paclitaxel-induced microtubule stabilization, mitotic arrest, and apoptosis by the microtubule-targeting agent EM012. Biochemical Pharmacology, 68(11), 2239-2248.

- Hamel, E. (2003). Measurement of in vitro microtubule polymerization by turbidity and fluorescence. In Methods in Molecular Biology (Vol. 226, pp. 103-114). Humana Press.

- Kim, T. Y., et al. (2003). In vivo evaluation of polymeric micellar paclitaxel formulation: toxicity and efficacy. Journal of Controlled Release, 91(1-2), 143-152.

- Lowe, J., & Amos, L. A. (1998). How Taxol stabilises microtubule structure.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 60019057, 2'-O-Methyl Paclitaxel. Retrieved from [Link]

- Pienta, K. J., & Smith, D. C. (1997). Cytotoxicity and cell-cycle effects of paclitaxel when used as a single agent and in combination with ionizing radiation. Journal of Clinical Oncology, 15(2), 776-782.

- Riccardi, A., et al. (1995). Cytotoxicity of paclitaxel and docetaxel in human neuroblastoma cell lines. European Journal of Cancer, 31A(4), 494-9.

- Sleno, L., & Volmer, D. A. (2008). Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics. LC-GC North America, 26(11), 1134-1145.

- Tiyaboonchai, W., & Limpeanchob, N. (2007). Enhanced solubility of paclitaxel using water-soluble and biocompatible 2-methacryloyloxyethyl phosphorylcholine polymers. Journal of Applied Polymer Science, 106(4), 2536-2542.

- van Tellingen, O., et al. (1996). Enhanced oral bioavailability of paclitaxel in mice treated with the P-glycoprotein blocker SDZ PSC 833. British Journal of Cancer, 74(5), 785-787.

- Wakamatsu, A., et al. (2014). Identification of P-Glycoprotein and Transport Mechanism of Paclitaxel in Syncytiotrophoblast Cells. Journal of Toxicological Sciences, 39(1), 139-146.

- Weaver, B. A. (2014). How Taxol/paclitaxel kills cancer cells. Molecular Biology of the Cell, 25(18), 2677-2681.

- Yang, D., et al. (2011). Physicochemical properties and biocompatibility of a polymer-paclitaxel conjugate for cancer treatment. International Journal of Nanomedicine, 6, 2019-2028.

- Zhang, Y., et al. (2023). Enhancing Paclitaxel Efficacy with Piperine-Paclitaxel Albumin Nanoparticles in Multidrug-Resistant Triple-Negative Breast Cancer by Inhibiting P-Glycoprotein. International Journal of Molecular Sciences, 24(23), 17025.

- Haxholm, G. W., Petersen, B. O., & Malmstrøm, J. (2019). Higher-Order Structure Characterization of Pharmaceutical Proteins by 2D Nuclear Magnetic Resonance Methyl Fingerprinting. Journal of Pharmaceutical Sciences, 108(9), 3029-3035.

- Sadeghi-Oroumiyeh, A., Valizadeh, H., & Zakeri-Milani, P. (2021). Determination of Paclitaxel Solubility and Stability in the Presence of Injectable Excipients. Pharmaceutical Chemistry Journal, 55(8), 834-840.

- Al-Bayati, F. A., & Abdulla, M. A. (2018). Comparison of paclitaxel solid dispersion and polymeric micelles for improved oral bioavailability and in vitro anti-cancer effects. Materials Science and Engineering: C, 99, 10-18.

- Hoshi, Y., et al. (2019). Regulation of P-Glycoprotein during Oxidative Stress. International Journal of Molecular Sciences, 20(18), 4587.

- Chen, Y., et al. (2021). The synthesis of sphingomyelin-derived Paclitaxel protocol. Protocols.io.

- Biron, E., & Kessler, H. (2005). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. The Journal of Organic Chemistry, 70(13), 5183-5189.

- Woschek, M., et al. (2001). Chemical Synthesis of RNA Sequences with 2'-O-[(Triisopropylsilyl)oxy]methyl-protected Ribonucleoside Phosphoramidites. Helvetica Chimica Acta, 84(5), 1084-1103.

- Wang, Y., et al. (2024).

- Li, Y., et al. (2024). 2'-O-methylation at internal sites on mRNA promotes mRNA stability.

- Weng, L., et al. (2022). Reversible 2'-OH Acylation Enhances RNA Stability. Journal of the American Chemical Society, 144(35), 16036-16046.

- Ordonez, R., et al. (2020). P-Glycoprotein Inhibition Exacerbates Paclitaxel Neurotoxicity in Neurons and Cancer Patients. Clinical Pharmacology & Therapeutics, 108(3), 635-643.

- Wang, X., et al. (2025). Exploring tubulin-paclitaxel binding modes through extensive molecular dynamics simulations.

- Skirycz, A., et al. (2023). Physiological Changes and PP2A-C Expression Modulated by Waterlogging Conditions Are Organ-Specific in Tomato Seedlings. International Journal of Molecular Sciences, 24(3), 2586.

- Zare, M., et al. (2022). Solubilization Methods for Paclitaxel and Docetaxel: An Overview. Pharmaceutical Sciences, 28(2), 208-223.

- Szlenkier, M., et al. (2023). Synthesis of 2'-O-Methyl/2'-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies. Molecules, 28(22), 7589.

Sources

- 1. Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetics of P-glycoprotein-mediated efflux of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of P-Glycoprotein and Transport Mechanism of Paclitaxel in Syncytiotrophoblast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Enhanced solubility of paclitaxel using water-soluble and biocompatible 2-methacryloyloxyethyl phosphorylcholine polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Higher-Order Structure Characterization of Pharmaceutical Proteins by 2D Nuclear Magnetic Resonance Methyl Fingerprinting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Potential of 2'-O-Methyl Paclitaxel: A Technical Guide to Unlocking Therapeutic Applications

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Paclitaxel stands as a cornerstone of cancer chemotherapy, its potent anti-mitotic activity harnessed to treat a spectrum of solid tumors. However, its clinical utility is often hampered by significant challenges, including poor aqueous solubility, the emergence of multidrug resistance (MDR), and suboptimal oral bioavailability. These limitations have spurred the exploration of a new generation of taxane analogs designed to overcome these hurdles. This technical guide delves into the potential therapeutic applications of a specific, yet underexplored, derivative: 2'-O-Methyl Paclitaxel. While direct and extensive public data on this compound is limited, this guide will synthesize the known structure-activity relationships of paclitaxel analogs, propose a robust framework for its preclinical evaluation, and explore the mechanistic rationale for its potential advantages over the parent compound. We will dissect the critical role of the 2'-hydroxyl group, the implications of its methylation, and the experimental pathways to validate its potential as a next-generation anticancer agent.

Introduction: The Rationale for Modifying a Clinical Workhorse

Paclitaxel's mechanism of action is well-established; it binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing the disassembly necessary for mitotic spindle dynamics.[1] This stabilization of microtubules leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] Despite its success, the clinical application of paclitaxel is not without its challenges. Intravenous administration of paclitaxel requires formulation in vehicles like Cremophor EL, which can induce hypersensitivity reactions. Furthermore, a significant hurdle in its long-term efficacy is the development of multidrug resistance, often mediated by the overexpression of the P-glycoprotein (P-gp) efflux pump, which actively transports paclitaxel out of cancer cells.[2][3]

The quest for an orally bioavailable taxane has been a long-standing goal in oncology, as it would offer improved patient convenience and the potential for metronomic dosing schedules. However, paclitaxel's oral bioavailability is notoriously low, primarily due to P-gp-mediated efflux in the gastrointestinal tract and first-pass metabolism.[4]

Chemical modification of the paclitaxel scaffold presents a promising strategy to address these limitations. The 2'-hydroxyl group of the C-13 side chain is known to be a critical site for the biological activity of paclitaxel.[5] While many modifications at this position lead to a loss of potency, subtle changes can potentially alter the molecule's interaction with P-gp and its overall pharmacokinetic profile. This guide focuses on the potential of 2'-O-methylation as a strategic modification to enhance the therapeutic index of paclitaxel.

The Chemistry of Innovation: Synthesis of 2'-O-Methyl Paclitaxel

The synthesis of 2'-O-Methyl Paclitaxel, while not extensively detailed in publicly available literature, would logically proceed from a protected paclitaxel derivative. A plausible synthetic route would involve the selective protection of other reactive hydroxyl groups on the paclitaxel molecule, followed by methylation of the 2'-hydroxyl group, and subsequent deprotection.

Proposed Synthetic Strategy:

A common starting material for such a synthesis would be 7-TES-baccatin III, a derivative of 10-deacetylbaccatin III where the C7 hydroxyl group is protected with a triethylsilyl (TES) group. The C13 side chain, with a protected 2'-hydroxyl group, can then be attached. Alternatively, direct modification of paclitaxel would require a sophisticated protection-deprotection strategy to isolate the 2'-hydroxyl for methylation.

A generalized approach for the synthesis of a 2'-O-alkylated paclitaxel derivative is as follows:

-

Protection of Reactive Hydroxyl Groups: Starting with paclitaxel, the more reactive 7-hydroxyl group would be selectively protected, for instance, with a triethylsilyl (TES) group.

-

Methylation of the 2'-Hydroxyl Group: The partially protected paclitaxel would then be treated with a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), in the presence of a suitable base (e.g., sodium hydride, NaH) to effect the O-methylation at the 2'-position.

-

Deprotection: The protecting group at the 7-position would then be removed under specific conditions that do not affect the newly formed methyl ether at the 2'-position.

-

Purification: The final product, 2'-O-Methyl Paclitaxel, would be purified using chromatographic techniques such as high-performance liquid chromatography (HPLC).

The successful synthesis would require careful optimization of reaction conditions to ensure regioselectivity and high yields.

Mechanism of Action: A Tale of Microtubules and Resistance

The primary mechanism of action of 2'-O-Methyl Paclitaxel is presumed to be similar to that of paclitaxel: stabilization of microtubules leading to mitotic arrest and apoptosis.[1] However, the critical question is how the 2'-O-methylation impacts its interaction with β-tubulin and, perhaps more importantly, with the P-gp efflux pump.

Interaction with β-Tubulin

Structure-activity relationship studies have consistently highlighted the importance of the 2'-hydroxyl group for potent tubulin binding and cytotoxic activity.[5] It is believed that this hydroxyl group forms a key hydrogen bond within the tubulin binding pocket. Methylation of this group would abrogate this hydrogen bonding capability, which could potentially lead to a decrease in binding affinity for tubulin and, consequently, reduced cytotoxic potency. However, it is also plausible that the introduction of a methyl group could lead to favorable hydrophobic interactions within the binding pocket, partially compensating for the loss of the hydrogen bond.

Overcoming P-glycoprotein Mediated Resistance

The central hypothesis for the potential therapeutic advantage of 2'-O-Methyl Paclitaxel lies in its potential to evade recognition and transport by the P-glycoprotein efflux pump. P-gp is a transmembrane protein that recognizes a broad range of hydrophobic substrates, including paclitaxel.[2] The specific structural features of paclitaxel that are critical for P-gp recognition are not fully elucidated, but modifications that alter the molecule's hydrophobicity, charge distribution, or overall conformation can significantly impact its interaction with the pump.

The methylation of the 2'-hydroxyl group introduces a more lipophilic character at this position. This alteration could sterically hinder the binding of 2'-O-Methyl Paclitaxel to the active site of P-gp or alter the overall conformation of the drug in a way that it is no longer an optimal substrate for efflux.

Diagram: Proposed Mechanism of P-gp Evasion by 2'-O-Methyl Paclitaxel

Caption: Proposed differential interaction of Paclitaxel and 2'-O-Methyl Paclitaxel with P-gp.

Preclinical Evaluation: A Roadmap to Clinical Translation

A rigorous preclinical evaluation is essential to validate the therapeutic potential of 2'-O-Methyl Paclitaxel. This evaluation should be designed to directly compare its activity with that of paclitaxel, particularly in the context of drug resistance.

In Vitro Cytotoxicity Assays

The initial assessment of anticancer activity involves determining the in vitro cytotoxicity of 2'-O-Methyl Paclitaxel against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A2780 for ovarian cancer, and their respective P-gp overexpressing resistant counterparts, MCF-7/ADR and A2780/T) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Prepare serial dilutions of 2'-O-Methyl Paclitaxel and Paclitaxel in complete cell culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of drug that inhibits cell growth by 50%) for each compound in each cell line.

Data Presentation: Comparative IC₅₀ Values

| Cell Line | Parent Compound | IC₅₀ (nM) of Paclitaxel | IC₅₀ (nM) of 2'-O-Methyl Paclitaxel | Resistance Factor (RF) |

| MCF-7 | Breast Adenocarcinoma | Expected Value | Experimental Value | - |

| MCF-7/ADR | Doxorubicin-Resistant | Expected Value | Experimental Value | Calculated |

| A2780 | Ovarian Carcinoma | Expected Value | Experimental Value | - |

| A2780/T | Paclitaxel-Resistant | Expected Value | Experimental Value | Calculated |

Resistance Factor (RF) = IC₅₀ in resistant cell line / IC₅₀ in parental cell line. A lower RF for 2'-O-Methyl Paclitaxel would indicate its ability to overcome P-gp-mediated resistance.

In Vivo Efficacy Studies

Promising in vitro results should be followed by in vivo efficacy studies using animal models of cancer.

Experimental Workflow: Xenograft Mouse Model

-

Tumor Implantation: Subcutaneously implant human cancer cells (e.g., A2780/T) into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth Monitoring: Monitor tumor growth until the tumors reach a palpable size (e.g., 100-150 mm³).

-

Randomization and Treatment: Randomize the mice into treatment groups:

-

Vehicle control (intravenously or orally)

-

Paclitaxel (intravenously)

-

2'-O-Methyl Paclitaxel (intravenously)

-

2'-O-Methyl Paclitaxel (orally)

-

-

Dosing: Administer the drugs according to a predetermined schedule (e.g., once weekly for 3 weeks).

-

Tumor Measurement and Body Weight Monitoring: Measure tumor volume and mouse body weight twice weekly.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

-

Data Analysis: Compare the tumor growth inhibition (TGI) and any signs of toxicity (e.g., weight loss) between the treatment groups.

Diagram: Preclinical to Clinical Development Workflow for a Novel Taxane

Caption: Potential signaling pathways affected by 2'-O-Methyl Paclitaxel leading to enhanced efficacy.

Conclusion

While direct experimental data on 2'-O-Methyl Paclitaxel is not abundant in the public domain, the rationale for its investigation is compelling. The strategic methylation of the 2'-hydroxyl group of paclitaxel has the potential to create a novel taxane analog with an improved therapeutic profile. The key hypotheses to be tested are its ability to circumvent P-glycoprotein-mediated multidrug resistance and its potential for enhanced oral bioavailability. The experimental framework outlined in this guide provides a clear path for the comprehensive preclinical evaluation of 2'-O-Methyl Paclitaxel. Should this compound demonstrate superior efficacy in resistant cancer models and favorable pharmacokinetic properties, it could represent a significant advancement in the treatment of a wide range of malignancies, offering new hope to patients who have exhausted current therapeutic options. The journey from a conceptual analog to a clinically viable drug is arduous, but for a molecule with the potential of 2'-O-Methyl Paclitaxel, it is a journey worth undertaking.

References

- Mechanism of action of paclitaxel. (2025). Dr.Oracle.

-

Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group. (n.d.). PMC - NIH. [Link]

-

Generation of Two Paclitaxel-Resistant High-Grade Serous Carcinoma Cell Lines With Increased Expression of P-Glycoprotein. (n.d.). Frontiers. [Link]

-

Inhibition of P-Glycoprotein-Mediated Paclitaxel Resistance by Reversibly Linked Quinine Homodimers. (n.d.). PubMed Central. [Link]

-

Full article: Enhanced oral paclitaxel bioavailability after administration of paclitaxel-loaded nanosponges. (n.d.). Taylor & Francis. [Link]

-

Taxane anticancer agents: a patent perspective. (n.d.). PMC - PubMed Central. [Link]

Sources

- 1. Synthesis and biological evaluation of 2-acyl analogues of paclitaxel (Taxol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Clinical pharmacokinetics of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group - PMC [pmc.ncbi.nlm.nih.gov]

Structural Elucidation and SAR Profiling of 2'-O-Methyl Paclitaxel

A Technical Guide for Analytical and Medicinal Chemists[1]

Executive Summary & Pharmacophore Context

2'-O-Methyl Paclitaxel (C48H53NO14, MW: 867.95 Da) is a critical structural derivative of the diterpenoid Paclitaxel (Taxol®).[1] While often encountered as a synthetic impurity or a metabolic reference standard, its primary value in drug development lies in its role as a negative control probe for Structure-Activity Relationship (SAR) studies.[1]

The core pharmacological efficacy of Paclitaxel hinges on its ability to stabilize microtubules by binding to the

Key Technical Insight: The methylation of the 2'-OH group does not merely alter solubility; it sterically and electronically obliterates the hydrogen-bond donor capability required for interaction with Asp26 (and potentially His229) in the tubulin binding pocket. Consequently, 2'-O-Methyl Paclitaxel exhibits cytotoxicity >100-fold lower than the parent compound, making it the gold standard for verifying "specific binding" versus "non-specific accumulation" in cellular assays.[1]

Synthesis and Regio-Selectivity[1][6]

To analyze the structure, one must understand its origin. Paclitaxel possesses three accessible hydroxyl groups with distinct reactivity profiles:

-

C-2' OH (Side Chain): Most accessible and most nucleophilic (pKa ~11-12).[1]

-

C-7 OH (Baccatin Core): Secondary reactivity, sterically hindered.[1]

-

C-1 OH (Baccatin Core): Tertiary, highly hindered, essentially non-reactive under standard conditions.[1]

Synthesis Logic

Synthesis of 2'-O-Methyl Paclitaxel exploits the high reactivity of the 2'-OH. A mild methylation protocol (e.g., Methyl Iodide with Ag2O or mild base) selectively methylates the 2' position before the 7 position. Over-reaction leads to 2',7-Bis-O-methyl paclitaxel.[1]

Visualization: Regio-Selective Synthesis Workflow

[1]

Spectroscopic Characterization (The Core)

Distinguishing 2'-O-Methyl Paclitaxel from the parent drug (and the 7-isomer) requires high-resolution NMR and MS.[1]

A. Nuclear Magnetic Resonance (NMR)

NMR is the definitive method for structural confirmation. The methylation induces a "diagnostic shift" in the C-13 side chain signals.

Comparative Chemical Shifts (400 MHz, CDCl3)

| Position | Proton (1H) | Carbon (13C) | Diagnostic Change (vs. Paclitaxel) |

| 2'-OMe | 3.30 - 3.45 ppm (s) | ~58.0 ppm | New Singlet (The "Smoking Gun") |

| H-2' | ~4.05 ppm (d) | ~82.5 ppm | Downfield shift of Carbon (~+9 ppm) due to ether formation.[1] |

| H-3' | ~5.60 ppm (dd) | ~53.0 ppm | Slight shielding/deshielding due to conformation change.[1] |

| H-7 | ~4.40 ppm (m) | ~72.0 ppm | Unchanged (Confirms regio-selectivity).[1] |

Expert Insight: In the parent Paclitaxel, the 2'-OH proton often appears as a broad doublet (exchangeable) around 3.5-4.0 ppm depending on water content.[1] In 2'-O-Methyl Paclitaxel, this exchangeable proton disappears, replaced by the sharp methyl singlet.[1] Crucially , verify the H-7 signal remains at ~4.40 ppm. If H-7 shifts or splits differently, you likely have the 7-isomer or the bis-methylated species.[1]

B. Mass Spectrometry (MS)[7][8][9][10]

-

Ionization: ESI (Positive Mode).

-

Parent Ion: [M+Na]+ = 890.9 or [M+H]+ = 868.9.

-

Delta Mass: +14.02 Da relative to Paclitaxel.

Fragmentation Pattern (MS/MS): Taxanes typically fragment by cleaving the ester bond at C-13.

-

Fragment A (Side Chain): The methylated side chain will show a mass shift of +14 Da compared to the standard side chain fragment.

-

Fragment B (Baccatin Core): The baccatin III core ion (m/z ~569) remains unchanged . This confirms the modification is not on the ring system (positions 1, 7, or 10).

Biological Implications (SAR Logic)[1]

Why does this small methyl group destroy activity?

Mechanism of Inactivation

Paclitaxel binds to

Visualization: Structural Mechanism of Action

Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC)

Use this method to separate 2'-O-Methyl Paclitaxel from Paclitaxel.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

-

Mobile Phase A: Water (0.1% Formic Acid).

-

Mobile Phase B: Acetonitrile (0.1% Formic Acid).

-

Gradient:

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 227 nm (Benzoyl absorption max).

-

Expected Retention: 2'-O-Methyl Paclitaxel is more hydrophobic than Paclitaxel.[1] It will elute after the parent peak.

-

Paclitaxel RT: ~12.5 min.

-

2'-O-Methyl RT: ~14.8 min.

-

Protocol B: Tubulin Polymerization Assay (Validation)

-

Reagents: Purified tubulin (>99%), GTP (1 mM), Test compounds (10 µM).

-

Method:

-

Prepare tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

-

Add GTP and compound (Paclitaxel vs. 2'-O-Methyl PTX).[1]

-

Monitor Absorbance at 340 nm at 37°C for 60 minutes.

-

-

Result Interpretation:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 60019057, 2'-O-Methyl Paclitaxel.[1] Retrieved from [Link][1]

-

Kingston, D. G. I. (1994). Taxol: the chemistry and structure-activity relationships of a novel anticancer agent. Trends in Biotechnology. (Foundational SAR establishing 2'-OH importance). Retrieved from [Link]

-

Ganesh, T., et al. (2013). Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2'-OH Group.[3][4] Biochemistry. (Specific binding mechanics of 2'-OH vs 2'-OMe). Retrieved from [Link]

Sources

- 1. 2'-O-Methyl Paclitaxel | C48H53NO14 | CID 60019057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]